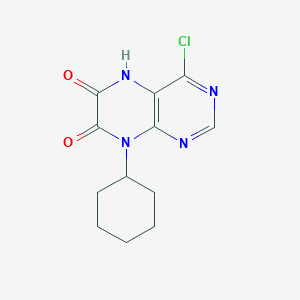
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This particular compound features a chloro substituent at the 4-position and a cyclohexyl group at the 8-position, which may influence its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Cyclohexyl group addition: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
化学反应分析
Types of Reactions
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can modify the pteridine ring or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the chloro or cyclohexyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pteridine derivatives with different functional groups, while substitution could introduce various alkyl or aryl groups.
科学研究应用
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione may have applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in enzymatic studies.
Medicine: Possible therapeutic applications, such as in drug development.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Pteridine: The parent compound of the pteridine family.
4-Chloropteridine: Similar structure but without the cyclohexyl group.
8-Cyclohexylpteridine: Similar structure but without the chloro group.
Uniqueness
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione is unique due to the presence of both the chloro and cyclohexyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H13ClN4O2 |
|---|---|
分子量 |
280.71 g/mol |
IUPAC 名称 |
4-chloro-8-cyclohexyl-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C12H13ClN4O2/c13-9-8-10(15-6-14-9)17(12(19)11(18)16-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,16,18) |
InChI 键 |
MQIASWHIINWXHR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C3=C(C(=NC=N3)Cl)NC(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)
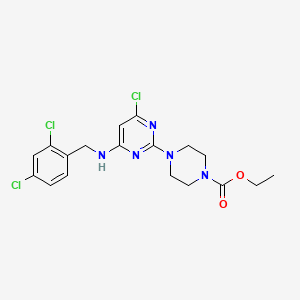
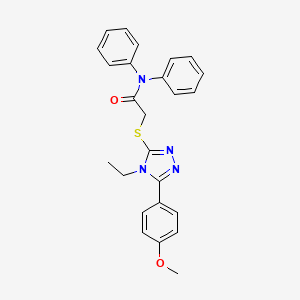


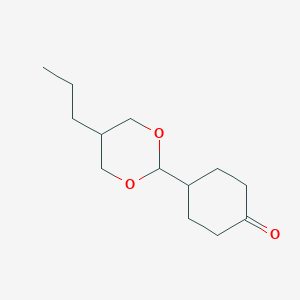
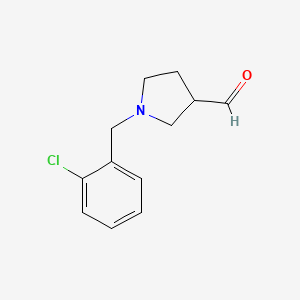
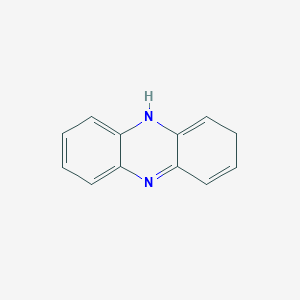
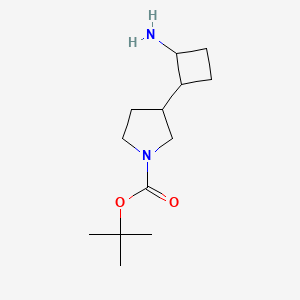
![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid](/img/structure/B11784056.png)
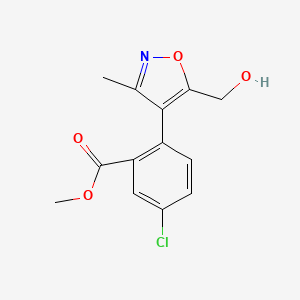

![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)
